molecular formula C13H12N4O2S2 B10872621 N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide

N-{[2-(thiophen-2-ylacetyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide

Cat. No.: B10872621
M. Wt: 320.4 g/mol
InChI Key: VMKGZOFLHDDPQO-UHFFFAOYSA-N
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Description

N~3~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is a complex organic compound featuring a thienyl group, a hydrazino group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE typically involves multiple steps:

    Formation of 2-(2-thienyl)acetyl chloride: This is achieved by reacting 2-(2-thienyl)acetic acid with thionyl chloride under reflux conditions.

    Reaction with hydrazine: The resulting 2-(2-thienyl)acetyl chloride is then reacted with hydrazine hydrate to form 2-(2-thienyl)acetyl hydrazine.

    Thiosemicarbazide formation: The 2-(2-thienyl)acetyl hydrazine is further reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the corresponding thiosemicarbazide.

    Coupling with nicotinoyl chloride: Finally, the thiosemicarbazide is coupled with nicotinoyl chloride to yield N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thienyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.

Medicine

Due to its structural features, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies on its pharmacokinetics and pharmacodynamics would be essential.

Industry

In the materials science field, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be exploited in catalysis or sensor applications.

Mechanism of Action

The mechanism by which N3-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor pathway. The thienyl and nicotinamide groups could interact with molecular targets through hydrogen bonding, π-π interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.

    Thienyl compounds: Thienylacetic acid and its derivatives.

    Hydrazino compounds: Hydrazine derivatives used in pharmaceuticals and agrochemicals.

Uniqueness

N~3~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)NICOTINAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O2S2/c18-11(7-10-4-2-6-21-10)16-17-13(20)15-12(19)9-3-1-5-14-8-9/h1-6,8H,7H2,(H,16,18)(H2,15,17,19,20)

InChI Key

VMKGZOFLHDDPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CS2

Origin of Product

United States

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